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Compound of Interest

Compound Name: 5-Bromo-2-hydroxynicotinonitrile

Cat. No.: B1277732 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic and

spectrometric data for the compound 5-Bromo-2-hydroxynicotinonitrile (CAS No. 405224-

22-8). Due to the limited availability of published experimental spectra for this specific

molecule, this document focuses on predicted data based on its chemical structure, alongside

established experimental protocols for acquiring such data. This guide is intended to serve as a

valuable resource for the characterization and quality control of 5-Bromo-2-
hydroxynicotinonitrile in research and development settings.

Chemical Structure and Properties
IUPAC Name: 5-Bromo-2-hydroxypyridine-3-carbonitrile

Synonyms: 3-Cyano-5-bromo-2-hydroxypyridine, 5-Bromo-3-cyano-2(1H)-pyridinone[1]

CAS Number: 405224-22-8[1]

Molecular Formula: C₆H₃BrN₂O[1]

Molecular Weight: 199.00 g/mol [1]

Predicted Spectroscopic and Spectrometric Data
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The following tables summarize the anticipated quantitative data from key analytical

techniques. These predictions are based on the known chemical shifts and fragmentation

patterns of related pyridine and nitrile compounds.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.0 - 13.0 Singlet (broad) 1H OH

~8.30 Doublet 1H H-6

~8.10 Doublet 1H H-4

Note: The exact chemical shifts can vary depending on the solvent and concentration. The

broadness of the OH peak is due to hydrogen bonding and exchange.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~160 C-2 (C-OH)

~148 C-6

~145 C-4

~115 C-5 (C-Br)

~115 Nitrile (CN)

~105 C-3

Note: The chemical shifts are approximate and can be influenced by the solvent.

Table 3: Predicted Infrared (IR) Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 2800 Broad
O-H stretch (hydrogen-

bonded)

~2230 Medium-Strong C≡N stretch (nitrile)

~1650 Strong
C=O stretch (from pyridinone

tautomer)

~1600, ~1470 Medium
C=C and C=N stretching

(aromatic ring)

~1200 Medium C-O stretch

Below 1000 Medium
C-H out-of-plane bending, C-Br

stretch

Note: The presence of a strong C=O stretch suggests that in the solid state, the 2-

hydroxypyridine moiety may exist in equilibrium with its 2-pyridone tautomer.

Table 4: Predicted Mass Spectrometry (MS) Data
(Electron Impact - EI)

m/z Relative Intensity Assignment

198/200 High
[M]⁺ (Molecular ion peak,

showing isotopic pattern for Br)

170/172 Medium [M-CO]⁺

119/121 Medium [M-CO-HCN]⁺

76 Medium [C₄H₂N]⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with

approximately equal intensity.

Experimental Protocols
The following are detailed methodologies for the key experiments cited.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

Sample Preparation: Weigh approximately 5-10 mg of 5-Bromo-2-hydroxynicotinonitrile
and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the

potential for hydrogen bonding with the hydroxyl group). Transfer the solution to a clean, dry

5 mm NMR tube.[2]

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Chemical shifts should be referenced

to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b1277732?utm_src=pdf-body
https://www.benchchem.com/pdf/Structural_Elucidation_of_Pyridine_2_6_d2_via_NMR_Spectroscopy_An_In_depth_Technical_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: Place a small amount of the solid 5-Bromo-2-hydroxynicotinonitrile
sample directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Obtain a background spectrum of the clean, empty ATR crystal.

Apply pressure to the sample using the ATR pressure arm to ensure good contact with the

crystal.

Collect the sample spectrum. The instrument software will automatically ratio the sample

spectrum against the background to generate the absorbance or transmittance spectrum.

Data Analysis: Identify characteristic absorption bands corresponding to the functional

groups present in the molecule.

Alternative Methodology (KBr Pellet):

Sample Preparation: Grind a small amount of the sample (about 1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr) powder until a fine, homogeneous powder is

obtained.[3]

Pellet Formation: Compress the mixture under high pressure in a die to form a small,

transparent pellet.[3]

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and

acquire the spectrum.[3]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Impact - EI):
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Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC-MS). The sample is volatilized in the ion source.

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of

high-energy electrons (typically 70 eV). This causes the ejection of an electron from the

molecule, forming a positively charged molecular ion ([M]⁺).[4][5][6]

Fragmentation: The excess energy from the electron impact can cause the molecular ion to

fragment into smaller, characteristic ions.[6][7]

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which plots

the relative abundance of ions as a function of their m/z ratio.

Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic and spectrometric

analysis of a chemical compound and the logical relationship between the obtained data and

the structural elucidation.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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Caption: Logical relationship of spectroscopic data to structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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